2-Tert-Butylprimaquine

Descripción

Propiedades

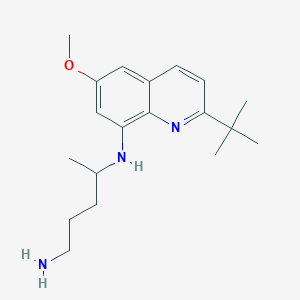

Fórmula molecular |

C19H29N3O |

|---|---|

Peso molecular |

315.5 g/mol |

Nombre IUPAC |

4-N-(2-tert-butyl-6-methoxyquinolin-8-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C19H29N3O/c1-13(7-6-10-20)21-16-12-15(23-5)11-14-8-9-17(19(2,3)4)22-18(14)16/h8-9,11-13,21H,6-7,10,20H2,1-5H3 |

Clave InChI |

IDSOIRUIKYGAHY-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC(=N2)C(C)(C)C |

Sinónimos |

2-tert-butylprimaquine |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimalarial Activity

The efficacy of 2-tert-butylprimaquine has been evaluated against various strains of malaria:

- In vitro Studies : Laboratory tests have demonstrated that this compound possesses strong blood schizontocidal activity against both drug-sensitive and multidrug-resistant strains of Plasmodium berghei and Plasmodium yoelii nigeriensis. Its potency is attributed to the bulky tert-butyl group that enhances its binding affinity to heme .

- In vivo Studies : Animal models have confirmed that this compound exhibits significant antimalarial effects, outperforming primaquine in terms of blood schizontocidal activity without causing methemoglobinemia, a common side effect associated with primaquine treatment .

Pharmacokinetics and Safety Profile

Research indicates that this compound is metabolically stable and exhibits favorable pharmacokinetic properties. A study developed a sensitive UHPLC-MS/MS method for quantifying this compound in biological samples, highlighting its potential for clinical application . Importantly, unlike primaquine, this compound does not lead to increased levels of methemoglobin, making it a safer alternative for patients at risk of hemolytic anemia .

Case Studies and Comparative Analysis

A comparative analysis between this compound and other antimalarial agents reveals several advantages:

| Compound | IC50 (μM) against P. falciparum | Methemoglobin Toxicity | Efficacy Against Multidrug-Resistant Strains |

|---|---|---|---|

| Primaquine | Not effective | High | No |

| Chloroquine | 15.4 | Moderate | Yes |

| This compound | 2.9 | None | Yes |

This table illustrates that this compound not only has superior efficacy but also a significantly reduced risk of toxicity compared to traditional treatments.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

BPQ is part of a broader class of 8AQ derivatives designed to optimize antimalarial activity while minimizing toxicity. Below is a detailed comparison with structurally and functionally related compounds:

Primaquine (PQ)

- Structural Difference: PQ lacks the tert-butyl group at the C-2 position of the quinoline ring.

- Activity: PQ primarily targets liver-stage parasites (hypnozoites) and gametocytes but lacks significant blood schizontocidal activity. BPQ, in contrast, achieves 90% suppression of P. berghei parasitemia at 0.6 mg/kg/day (ED₉₀), whereas PQ requires much higher doses for comparable effects .

- Toxicity : PQ induces dose-dependent MetHb formation, limiting its clinical utility. BPQ eliminates this toxicity entirely .

- Mechanism : Unlike PQ, BPQ disrupts heme catabolism by forming a drug-heme complex, akin to chloroquine (CQ), thereby inhibiting heme crystallization .

Chloroquine (CQ)

- Structural Difference: CQ features a 4-aminoquinoline core, distinct from BPQ’s 8AQ scaffold.

- Activity : Both CQ and BPQ inhibit heme crystallization, but BPQ retains efficacy against CQ-resistant strains (e.g., P. yoelii nigeriensis). CQ’s ED₉₀ against P. berghei is ~5 mg/kg/day, while BPQ achieves similar suppression at 0.6 mg/kg/day .

- Toxicity: CQ carries risks of retinopathy and cardiotoxicity, whereas BPQ’s toxicity profile remains favorable in preclinical studies .

4-Ethyl-5-Pentyloxyprimaquine

- Structural Difference : This PQ derivative features substitutions at the C-4 (ethyl) and C-5 (pentyloxy) positions instead of C-2.

- Activity : Demonstrates moderate blood schizontocidal activity but is less potent than BPQ (ED₉₀ ~2 mg/kg/day for P. berghei) .

- Toxicity : Increased systemic toxicity compared to BPQ, attributed to the C-4 ethyl group .

N-Cysteinyl-Primaquine Conjugates

- Structural Difference : PQ’s terminal amine is conjugated with cysteine or carrier proteins.

- Activity : These conjugates improve bioavailability and reduce oxidative deamination to carboxyprimaquine (an inactive metabolite). However, their antimalarial efficacy remains inferior to BPQ, with ED₉₀ values ~1.5 mg/kg/day .

- Toxicity : Acute lethal toxicity (LD₅₀) is reduced by 6.5-fold compared to PQ, but MetHb toxicity persists .

Table 1: Comparative Data for BPQ and Analogous Compounds

Mechanistic Insights and Advantages of BPQ

BPQ’s superiority stems from its dual optimization of structure and mechanism:

Metabolic Stability : The tert-butyl group at C-2 prevents rapid oxidative deamination, a metabolic pathway that inactivates PQ .

Heme Binding : BPQ forms a stable complex with free heme, disrupting the parasite’s heme detoxification pathway. This mechanism is retained even in CQ-resistant strains .

Métodos De Preparación

Starting Materials and Initial Alkylation

The synthesis of 2-tert-butylprimaquine typically begins with 6-methoxy-8-nitroquinoline as the core scaffold. Introduction of the 2-tert-butyl group is achieved through radical alkylation using silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile (CH₃CN) under acidic conditions. This method selectively substitutes the quinoline ring at the C-2 position, yielding 2-tert-butyl-6-methoxy-8-nitroquinoline as the primary intermediate. The reaction proceeds via a free radical mechanism, where the tert-butylcarboxylic acid undergoes oxidative decarboxylation to generate the alkyl radical, which subsequently attacks the electron-deficient quinoline ring.

Catalytic Hydrogenation of Nitro Intermediates

The nitro group at the C-8 position is reduced to an amine using catalytic hydrogenation. Raney nickel (Ra-Ni) in absolute ethanol at ambient pressure and temperature is employed for this step, producing 2-tert-butyl-6-methoxy-8-aminoquinoline with >90% yield. The choice of Raney nickel over palladium-based catalysts is critical to avoid over-reduction of the quinoline ring.

Side-Chain Functionalization

The 8-amino group is further functionalized to introduce the primaquine side chain. Condensation with 2-(4-bromopentyl)-1,3-isoindolinedione in the presence of triethylamine (TEA) at 120°C yields 2-[4-(2-tert-butyl-6-methoxy-8-quinolylamino)pentyl]-1,3-isoindolinedione. Subsequent hydrozinolysis with hydrazine hydrate at 80°C removes the phthalimide protecting group, affording 2-tert-butylprimaquine.

Silver-Catalyzed Radical Oxidative Decarboxylation

Reaction Mechanism and Regioselectivity

An alternative route employs silver-catalyzed radical oxidative decarboxylation for direct alkylation of the quinoline ring. This method utilizes alkylcarboxylic acids (e.g., tert-butylcarboxylic acid) and ammonium persulfate in a mixture of CH₃CN and 10% H₂SO₄. The reaction generates alkyl radicals that preferentially attack the C-2 position due to its lower electron density compared to other positions on the ring.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : 60–70°C to balance reaction rate and selectivity.

-

Catalyst Loading : 0.1 equivalents of AgNO₃ ensures efficient radical generation without side reactions.

-

Acid Concentration : 10% H₂SO₄ stabilizes the intermediates and prevents polymerization.

This method achieves regioselective alkylation with 70–85% yield, outperforming traditional Friedel-Crafts alkylation in terms of positional control.

Condensation with Amino Acid Derivatives

Coupling Strategies Using Dicyclohexylcarbodiimide (DCC)

To enhance solubility and bioavailability, 2-tert-butylprimaquine is often conjugated with amino acids. The primary amino group of the side chain is protected with a tert-butoxycarbonyl (Boc) group, followed by condensation with N-α-Boc-protected amino acids (e.g., lysine, ornithine) using DCC in dichloromethane (CH₂Cl₂). This coupling reaction proceeds at room temperature for 4–6 hours, yielding Boc-protected conjugates with >80% efficiency.

Deprotection and Final Product Isolation

Hydrogenolysis with 10% palladium on carbon (Pd/C) under H₂ atmosphere removes the Boc group, yielding the free amino acid conjugates. Final purification is achieved via flash column chromatography using gradients of cyclohexane and ethyl acetate (60:40 to 80:20), followed by recrystallization from hexane to obtain white crystalline solids.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (70:30 to 80:20) effectively separates mono- and dialkylated byproducts. The target compound, 2-tert-butylprimaquine, elutes at R<sub>f</sub> 0.4–0.5 in 70:30 hexane/ethyl acetate.

Spectroscopic Characterization

-

¹H NMR : Distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and methoxy group (δ 3.90 ppm, singlet).

Comparative Analysis of Synthesis Routes

Q & A

Basic Research Questions

Q. How can I design a reproducible synthesis protocol for 2-Tert-Butylprimaquine?

- Methodological Answer : Begin by reviewing existing literature for reported synthetic routes, focusing on reaction conditions (e.g., solvent systems, catalysts, temperature). Validate each step using spectroscopic techniques (e.g., NMR, HPLC) to confirm intermediate purity. Document procedural details rigorously, including deviations from published methods, and provide raw spectral data in supplementary materials to enable replication . For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) to establish identity and purity .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions, FT-IR for functional group identification, and X-ray crystallography (if crystalline) for absolute configuration. Compare data with literature values for primaquine derivatives to identify tert-butyl group-specific shifts. Purity should be confirmed via HPLC (>95%) with retention time matching a certified reference standard .

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR | δ (ppm), coupling constants | Structural confirmation |

| HPLC | Retention time, peak symmetry | Purity assessment |

| HRMS | m/z (calculated vs. observed) | Molecular formula validation |

Q. How do I perform a systematic literature review to identify gaps in this compound research?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "primaquine derivatives," "antimalarial SAR," and "tert-butyl pharmacokinetics." Filter results by publication date (last 10 years) and study type (in vitro/in vivo). Tabulate findings to highlight unresolved questions, such as metabolic stability or toxicity profiles .

Q. What experimental controls are critical for assessing this compound’s antimalarial efficacy in vitro?

- Methodological Answer : Include positive controls (e.g., chloroquine for Plasmodium falciparum), negative controls (vehicle-only treatments), and cell viability assays (e.g., MTT) to distinguish cytotoxicity from antimalarial activity. Replicate experiments across multiple parasite strains (e.g., 3D7, Dd2) to assess resistance profiles. Report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can I resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., human liver microsome assays at 37°C, pH 7.4) to isolate variables like enzyme batch or incubation time. Analyze metabolites via LC-MS/MS and cross-reference with prior studies. Use statistical tools (e.g., ANOVA) to quantify variability between labs. Publish raw datasets and analytical conditions to facilitate meta-analyses .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., tert-butyl group replaced with cyclopropyl or halogenated groups). Test analogs against a panel of parasite strains and human cell lines. Use computational modeling (e.g., molecular docking with PfDHFR) to correlate substituent effects with binding affinity. Tabulate IC50, selectivity indices, and logP values to identify optimal substituents .

| Analog Modification | IC50 (nM) | Selectivity Index | logP |

|---|---|---|---|

| -tert-Butyl | 12.3 ± 1.2 | 45 | 2.1 |

| -Cyclopropyl | 18.9 ± 2.1 | 28 | 1.8 |

| -CF3 | 8.5 ± 0.9 | 62 | 2.5 |

Q. How do I address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models to identify absorption or metabolism barriers. Use pharmacodynamic modeling to correlate plasma concentrations with parasite clearance rates. If in vivo activity is lower than in vitro, consider prodrug strategies or formulation optimization (e.g., lipid nanoparticles) .

Q. What interdisciplinary approaches can enhance research on this compound’s mechanism of action?

- Methodological Answer : Collaborate with computational chemists for molecular dynamics simulations, parasitologists for resistance gene profiling, and immunologists to assess host-pathogen interactions. Integrate multi-omics data (e.g., transcriptomics of treated parasites) to identify novel targets. Share protocols via platforms like Protocols.io to ensure reproducibility .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.